

# suramin long-term outcomes versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

[Get Quote](#)

## Clinical Trial Data for ASD (14-Week Study)

| Aspect                         | Suramin 10 mg/kg                                                                               | Suramin 20 mg/kg                                       | Placebo         |
|--------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------|-----------------|
| Primary Endpoint (ABC-Core)    | -12.5 ± 3.18 (numerical improvement, not statistically significant)                            | Did not show improvement over placebo                  | -8.9 ± 2.86 [1] |
| Key Secondary Endpoint (CGI-I) | 2.8 ± 0.30 (statistically significant improvement, p=0.016)                                    | 2.0 ± 0.28 (not statistically significant vs. placebo) | 1.7 ± 0.27 [1]  |
| Safety & Tolerability          | Generally safe and well-tolerated over 14 weeks; most adverse events were mild to moderate [1] |                                                        |                 |

## Detailed Experimental Protocol from Key Studies

To provide context for the data above, here are the methodologies from the pivotal clinical trial and supporting non-clinical research.

- **Clinical Trial Design (ASD):** A 14-week, randomized, double-blind, placebo-controlled, proof-of-concept study was conducted with 52 boys aged 4–15 years with moderate to severe ASD. Participants were randomized into three arms receiving intravenous infusions at baseline, week 4, and week 8. The primary efficacy endpoint was the change in the ABC-Core score (sum of subscales for lethargy/social withdrawal, stereotypic behavior, and inappropriate speech). A key secondary endpoint was the Clinical Global Impressions-Improvement (CGI-I) score. Safety and tolerability were monitored throughout [1].
- **Supporting Anti-inflammatory Study (Preclinical):** An experimental study on acute colitis in rats investigated **Suramin**'s anti-inflammatory mechanism. Colitis was induced with acetic acid, and rats were treated with **Suramin** (10 mg/kg/day) or saline intraperitoneally for 15 days. Researchers measured plasma and colonic tissue levels of inflammatory markers like TNF- $\alpha$  using ELISA. Histopathological evaluations of colon tissue were performed using hematoxylin and eosin staining, with damage scored on a scale of 0 (intact) to 4 (extensive damage) [2] [3].

## Proposed Mechanisms of Action

The potential therapeutic effects of **Suramin** in conditions like ASD are hypothesized to work through several pathways, illustrated in the diagram below.



[Click to download full resolution via product page](#)

The diagram above shows **Suramin's** two-pronged theoretical mechanism. It is primarily known as an anti-purinergic agent, antagonizing P2X and P2Y receptors. This action helps reduce high levels of extracellular ATP, a key "danger signal" released by stressed cells. By blocking this signal, **Suramin** is proposed to **restore normal mitochondrial function** and **reduce neuro-inflammation**, potentially leading to improvements in core behavioral symptoms [1].

Simultaneously, **Suramin** demonstrates a broader **anti-inflammatory effect**. External stressors can trigger the release of pro-inflammatory cytokines like TNF- $\alpha$ . **Suramin** has been shown to inhibit the production and activity of these cytokines, thereby reducing overall inflammation and tissue damage, as evidenced in both ASD and colitis models [1] [2] [3].

## Conclusion and Research Gaps

In summary, while the anti-inflammatory and cellular protective effects of **Suramin** are supported by increasing evidence, its transition into a treatment with defined long-term outcomes versus standard care is still in early stages.

- **For Autism Spectrum Disorder (ASD):** A 14-week trial showed a promising signal of efficacy for the 10 mg/kg dose on some measures, but **long-term data on efficacy, safety, and how it compares to existing behavioral and supportive therapies is not yet available** [1].
- **For Other New Indications (e.g., Cancer):** While investigated in clinical trials for cancers like prostate cancer and glioma, the results have often been disappointing or failed to show a clear survival benefit. It is **not an approved standard-of-care treatment for cancer** [4].

Further large-scale and long-term clinical studies are essential to determine if **Suramin's** molecular mechanisms translate into a clinically meaningful therapy.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Randomized clinical trial of low dose suramin intravenous infusions for... [pmc.ncbi.nlm.nih.gov]
2. Suramin Exerts an Ameliorative Effect on Acetic Acid ... [mdpi.com]
3. Deciphering the molecular interactions between monocyte ... [sciencedirect.com]
4. sciencedirect.com/topics/medicine-and-dentistry/ suramin [sciencedirect.com]

To cite this document: Smolecule. [suramin long-term outcomes versus standard care]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003035#suramin-long-term-outcomes-versus-standard-care>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)